3-Allyl-5-(benzyloxy)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17NO |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-phenylmethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C18H17NO/c1-2-6-15-12-19-18-10-9-16(11-17(15)18)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2 |
InChI Key |
GPDCNZKIANEOTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyl 5 Benzyloxy 1h Indole
De Novo Synthesis Approaches to the Indole (B1671886) Core Bearing 3-Allyl and 5-Benzyloxy Functionalities
De novo syntheses allow for the construction of the indole nucleus from acyclic precursors. This approach offers the advantage of installing the desired substitution pattern from the outset. Established methods such as the Fischer, Bischler, and Leimgruber-Batcho syntheses are cornerstones of indole chemistry.
Precursor Synthesis and Design
The success of a de novo indole synthesis is critically dependent on the design and availability of the starting materials. For 3-Allyl-5-(benzyloxy)-1H-indole, the precursors must contain the necessary allyl and benzyloxy moieties.
One plausible approach is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgchem-station.combyjus.com The required phenylhydrazone would be derived from the condensation of 4-(benzyloxy)phenylhydrazine with an appropriate allyl-containing ketone, such as allyl acetone (B3395972). The 4-(benzyloxy)phenylhydrazine can be prepared from 4-benzyloxyaniline.
Another powerful method is the Leimgruber-Batcho indole synthesis , which is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions but can be adapted for 3-substituted indoles. buu.ac.thtandfonline.comwikipedia.org This synthesis typically starts from an o-nitrotoluene derivative. For the target molecule, a conceivable precursor would be 4-(benzyloxy)-2-nitrotoluene, which can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine. wikipedia.orgresearchgate.net Subsequent functionalization of this enamine intermediate at the benzylic position with an allyl group, followed by reductive cyclization, could potentially yield the desired product. tandfonline.com
| De Novo Synthesis Method | Key Precursors | Description |
| Fischer Indole Synthesis | 4-(Benzyloxy)phenylhydrazine, Allyl acetone | Condensation of the hydrazine (B178648) with the ketone forms a hydrazone, which undergoes acid-catalyzed cyclization and aromatization to form the indole ring. wikipedia.orgchem-station.combyjus.com |
| Leimgruber-Batcho Synthesis | 4-(Benzyloxy)-2-nitrotoluene, Allyl halide | The nitrotoluene is converted to a reactive enamine. Functionalization with an allyl group followed by reductive cyclization would yield the indole. buu.ac.thtandfonline.comwikipedia.org |
Cyclization Reactions for Indole Ring Formation
The key step in de novo syntheses is the cyclization reaction that forms the pyrrole (B145914) ring of the indole nucleus.
In the Fischer indole synthesis , the phenylhydrazone, upon treatment with a Brønsted or Lewis acid, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole. wikipedia.org The use of an unsymmetrical ketone like allyl acetone could lead to regioisomeric products, and the reaction conditions would need to be optimized to favor the formation of the 3-allyl isomer.
For the Leimgruber-Batcho synthesis , the cyclization is a reductive process. After the formation of the functionalized enamine, the nitro group is reduced to an amine, typically using reducing agents like Raney nickel and hydrazine, or stannous chloride. wikipedia.org The resulting aminoenamine then spontaneously cyclizes and eliminates a secondary amine (like pyrrolidine (B122466) or dimethylamine) to afford the aromatic indole ring. wikipedia.orgresearchgate.net
Post-Synthetic Functionalization Strategies for Indole Derivatives Leading to this compound
This approach involves starting with a pre-formed indole ring and introducing the allyl and benzyloxy groups in a stepwise manner. This strategy can offer better control over regioselectivity compared to some de novo methods.
Regioselective Allylation of Indole Nuclei
The C-3 position of the indole nucleus is electron-rich and thus susceptible to electrophilic attack. However, direct allylation of 5-(benzyloxy)-1H-indole with an allyl halide can lead to mixtures of N- and C-3-allylated products. A more controlled and widely used method for achieving C-3 allylation is the Claisen rearrangement . wikipedia.orgorganic-chemistry.orglibretexts.org
This strategy involves the O-allylation of a 5-hydroxyindole (B134679) derivative to form an allyl aryl ether. In the context of synthesizing the target molecule, one would start with 5-(benzyloxy)-1H-indol-3-ol. However, a more common and practical approach is to utilize the thermal rearrangement of an O-allyl ether derived from a phenol (B47542). Therefore, a plausible route would involve the O-allylation of 5-hydroxyindole to give 5-(allyloxy)-1H-indole. This intermediate can then undergo a Claisen rearrangement, where heating promotes a wikipedia.orgwikipedia.org-sigmatropic shift of the allyl group from the oxygen atom to the C-4 or C-6 position. If the ortho positions (C-4 and C-6) are blocked, the rearrangement can occur at the C-2 position. To achieve C-3 allylation, a different strategy is often employed, such as the rearrangement of an allyl vinyl ether. wikipedia.orgmasterorganicchemistry.com
A more direct route to C-3 allylation involves the reaction of an indolylmethanol derivative. For instance, 5-(benzyloxy)-1H-indole-3-carbaldehyde can be reduced to the corresponding alcohol. oakwoodchemical.comscbt.comsigmaaldrich.com This alcohol can then be converted to a more reactive species that can be displaced by an allyl nucleophile.
Introduction of the Benzyloxy Group via Etherification Methodologies
The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl (B1604629) halide. In this context, the precursor would be 3-allyl-1H-indol-5-ol. This phenol can be deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. Subsequent reaction with benzyl bromide or benzyl chloride would yield the desired this compound. This method is generally high-yielding and efficient.
Sequential and Tandem Reaction Sequences
The synthesis of this compound can be accomplished through a logical sequence of reactions. Two primary sequential pathways can be envisioned:
Pathway A: Etherification followed by Allylation
Start with 5-hydroxyindole.
Protection of the indole nitrogen: This is often necessary to prevent N-alkylation in subsequent steps. Common protecting groups include tosyl (Ts) or Boc groups.
Etherification: The phenolic hydroxyl group is converted to a benzyloxy group using benzyl bromide and a base.
C-3 Allylation: The allyl group is introduced at the C-3 position. This can be challenging to achieve regioselectively. A potential route involves formylation at C-3 (Vilsmeier-Haack reaction) to produce 5-(benzyloxy)-1H-indole-3-carbaldehyde, followed by a Wittig-type reaction with an appropriate allyl phosphorus ylide, and subsequent reduction. rsc.orggoogle.com
Deprotection: Removal of the N-protecting group to yield the final product.
Pathway B: Allylation followed by Etherification
Start with 5-hydroxyindole.
O-Allylation: The phenolic hydroxyl is converted to an allyl ether to give 5-(allyloxy)-1H-indole.
Claisen Rearrangement: Thermal or Lewis acid-catalyzed rearrangement to move the allyl group to a carbon atom of the indole ring. While this typically favors the C-4 or C-6 positions, specific conditions or substrates might influence the regioselectivity. wikipedia.orgorganic-chemistry.org A more reliable method would be to first introduce a functional group at C-3 that can then be converted to an allyl group.
A more direct C-3 allylation could be achieved by starting with indole and performing a Friedel-Crafts type reaction with an allyl halide, although this often lacks selectivity. A more controlled approach would be to use 5-bromoindole, introduce the allyl group at C-3, and then perform a Buchwald-Hartwig or Ullmann coupling to introduce the benzyloxy group.
Etherification: Once 3-allyl-1H-indol-5-ol is obtained, the benzyloxy group is introduced as described in section 2.2.2.
A plausible and efficient one-pot or tandem reaction could involve the in-situ generation of a reactive intermediate that undergoes sequential functionalization. researchgate.netorganic-chemistry.org For instance, a multi-component reaction involving a substituted aniline (B41778), an aldehyde, and an allyl-containing nucleophile could potentially construct the indole ring with the desired substituents in a single synthetic operation. rsc.org
| Synthetic Pathway | Key Intermediate(s) | Reaction Sequence |
| Pathway A | 5-(Benzyloxy)-1H-indole, 5-(Benzyloxy)-1H-indole-3-carbaldehyde oakwoodchemical.comscbt.comsigmaaldrich.com | 1. Etherification of 5-hydroxyindole. 2. Formylation at C-3. 3. Conversion of the aldehyde to an allyl group. |
| Pathway B | 3-Allyl-1H-indol-5-ol | 1. C-3 allylation of a 5-substituted indole (e.g., 5-bromoindole). 2. Conversion of the C-5 substituent to a hydroxyl group. 3. Etherification with benzyl bromide. |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer efficient and selective routes to this compound, often proceeding under milder conditions and with higher atom economy compared to classical stoichiometric reactions. The core of these strategies lies in the selective activation of the C-H bond at the C3 position of the 5-(benzyloxy)-1H-indole precursor for subsequent allylation.
Transition metal catalysis is a powerful tool for the C-H functionalization of indoles. Palladium and rhodium complexes are particularly prominent in mediating the C3-allylation of indole scaffolds.
Palladium-Catalyzed Allylation:
Palladium catalysts are widely used for the allylic alkylation of various nucleophiles, including indoles. The reaction typically proceeds through a π-allyl palladium intermediate formed from an allylic precursor, such as an allyl carbonate or allyl alcohol. For the synthesis of this compound, 5-(benzyloxy)-1H-indole would be reacted with an allylating agent in the presence of a palladium catalyst.
A general method involves the palladium-catalyzed decarboxylative C3-allylation of N-alloc (allyloxycarbonyl) protected indoles. This approach provides access to a range of functionalized indolenines. While this method requires an initial N-protection step, it offers a pathway to the desired product.
Another palladium-catalyzed approach is the direct C3-allylation of the free (N-H)-indole. For instance, the reaction of an indole with an allyl carbonate can be catalyzed by a palladium complex. The choice of ligands, such as tri(2-furyl)phosphine, can influence the efficiency of the reaction. Both electron-donating and electron-withdrawing groups at the C5 position of the indole are generally well-tolerated in such transformations.
A study on the palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles using trialkylboranes and allyl alcohol has shown that electron-rich indoles tend to give higher selectivities. nih.govacs.org This suggests that 5-(benzyloxy)-1H-indole, being an electron-rich substrate due to the benzyloxy group, would be a suitable candidate for such a reaction.
Table 1: Examples of Palladium-Catalyzed C3-Allylation of Indole Derivatives
| Entry | Indole Substrate | Allylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Methylindole | Allyl methyl carbonate | [Pd(C3H5)Cl]2 / P(2-furyl)3 | THF | rt | 95 | N/A |
| 2 | 5-Methoxyindole | Allyl methyl carbonate | [Pd(C3H5)Cl]2 / P(2-furyl)3 | THF | rt | 88 | N/A |
| 3 | 3-Methylindole | Allyl alcohol / Et3B | [Pd(dba)2] / Ligand A | CH2Cl2 | rt | 75 | nih.gov |
| 4 | 5-Fluoro-3-methylindole | Allyl alcohol / 9-BBN-C6H13 | [Pd(dba)2] / Ligand A | CH2Cl2 | rt | 83 (85% ee) | nih.gov |
Ligand A is an anthracene-derived phosphine (B1218219) ligand.
Rhodium-Catalyzed Allylation:
Rhodium catalysts have also emerged as effective tools for the C-H allylation of indoles. An efficient Rh(III)-catalyzed dehydrative C-H allylation of indoles with allyl alcohols has been developed, proceeding via a β-hydroxide elimination pathway under oxidant-free conditions. nih.gov This method demonstrates excellent regioselectivity for the C2 position when a directing group is present on the indole nitrogen. However, for free (N-H) indoles, the selectivity can be influenced by the reaction conditions. For the synthesis of this compound, direct C3-allylation of 5-(benzyloxy)-1H-indole with an allyl alcohol in the presence of a suitable rhodium catalyst would be a potential route. The reaction often requires a directing group on the indole nitrogen to achieve high regioselectivity at the C2 position, but modifications could potentially favor C3 functionalization of N-H indoles.
Organocatalysis provides a metal-free alternative for the enantioselective functionalization of indoles. The asymmetric C3-allylation of indoles can be achieved using chiral organocatalysts, such as chiral phosphoric acids or amines. These catalysts activate the substrates through the formation of iminium ions or by hydrogen bonding, facilitating the nucleophilic attack of the indole at the C3 position onto the allylic electrophile.
An organocatalytic asymmetric C3-allylic alkylation of indolin-2-imines with Morita-Baylis-Hillman (MBH) carbonates has been reported to produce 3-allylindoles with high yields and excellent stereoselectivities. acs.org This strategy, while requiring a modified indole substrate, highlights the potential of organocatalysis in constructing the desired 3-allyl-indole scaffold.
Another approach involves the organocatalytic enantioselective and (Z)-selective allylation of 3-indolylmethanol derivatives with o-hydroxystyrenes, activated by a chiral organocatalyst through hydrogen bonding. rsc.org While this method starts from a C3-functionalized indole, it showcases the ability of organocatalysts to control the stereochemistry of allylation reactions involving indole derivatives. For the direct C3-allylation of 5-(benzyloxy)-1H-indole, a chiral Brønsted acid could potentially activate an allylic electrophile towards nucleophilic attack by the electron-rich indole ring.
Photocatalytic Approaches:
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a variety of transformations through the generation of radical intermediates under mild conditions. researchgate.net The application of photocatalysis to the functionalization of indoles has been an active area of research. Photocatalytic methods can be used for the synthesis of indoles and their subsequent modification. researchgate.net
While specific examples for the direct C3-allylation of 5-(benzyloxy)-1H-indole using photocatalysis are not prevalent in the literature, the general principles of photocatalytic C-H functionalization of indoles suggest its feasibility. A photocatalyst, upon light absorption, can engage in a single-electron transfer (SET) process with either the indole or a suitable allyl precursor to generate a radical intermediate. For instance, a photocatalytically generated allyl radical could then add to the electron-rich C3 position of 5-(benzyloxy)-1H-indole. Alternatively, an indole radical cation could be formed, which would then be susceptible to nucleophilic attack by an allyl source. The intracellular synthesis of indoles from styryl aryl azides has been demonstrated using photocatalysis, highlighting the potential of these methods in complex environments. nih.govacs.org
Electrocatalytic Approaches:
Electrochemistry offers another green and powerful platform for organic synthesis, often avoiding the use of chemical oxidants or reductants. Electrocatalytic C-H functionalization of indoles has been explored for the construction of C-C and C-heteroatom bonds. These reactions typically involve the electrochemical generation of a reactive intermediate, such as a radical cation of the indole, which then reacts with a suitable coupling partner.
A ruthenium-catalyzed electrochemical dehydrogenative annulation of aniline derivatives with internal alkynes has been developed for the synthesis of indoles, where the electric current is used to recycle the active catalyst. acs.org While this is an indole synthesis method, it demonstrates the integration of transition metal catalysis with electrochemistry. For the C3-allylation of 5-(benzyloxy)-1H-indole, an electrocatalytic approach could potentially involve the anodic oxidation of the indole to its radical cation, followed by reaction with an allyl nucleophile. Alternatively, a transition metal catalyst could be used in conjunction with electrochemistry to facilitate the C-H activation and allylation cycle without the need for chemical oxidants.
Chemical Reactivity and Transformative Processes of 3 Allyl 5 Benzyloxy 1h Indole
Reactivity at the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom of the indole ring in 3-Allyl-5-(benzyloxy)-1H-indole possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form an indolyl anion. This reactivity is central to various synthetic manipulations.
Alkylation and Acylation Reactions
The indole nitrogen can be readily alkylated or acylated under appropriate conditions. Alkylation typically involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or dimsylsodium, followed by the addition of an alkylating agent. nih.gov For instance, the reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated indole.
Acylation reactions proceed similarly, employing acylating agents like acid chlorides or anhydrides in the presence of a base. These reactions introduce an acyl group onto the indole nitrogen, which can serve as a protecting group or as a precursor for further transformations.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-3-allyl-5-(benzyloxy)-1H-indole |
| N-Acylation | 1. Base (e.g., pyridine) 2. Acyl halide (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl-3-allyl-5-(benzyloxy)-1H-indole |
N-Protection and Deprotection Strategies
To modulate the reactivity of the indole core, particularly at the C-3 position, and to enhance solubility, the indole nitrogen is often protected. A variety of protecting groups can be installed and subsequently removed.
Common protecting groups for the indole nitrogen include sulfonyl derivatives, such as tosyl (Ts) and mesyl (Ms), as well as carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The installation of a tosyl group, for example, can be achieved by treating the indole with tosyl chloride in the presence of a base. nih.gov
The choice of protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule. Deprotection strategies are equally important and are specific to the protecting group employed. For instance, a tosyl group can be removed under reductive conditions or with strong bases, while a Boc group is readily cleaved with acid. The benzyloxy group at the 5-position can be deprotected via catalytic hydrogenation, a reaction that could potentially also reduce the allyl double bond. sigmaaldrich.com
| Protecting Group | Installation Reagents | Deprotection Conditions |
| Tosyl (Ts) | TsCl, base (e.g., NaH, pyridine) | Reductive cleavage (e.g., Mg/MeOH), strong base |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., DMAP) | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | CbzCl, base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Reactivity of the Allyl Moiety at C-3
The allyl group at the C-3 position is a versatile handle for a wide array of chemical transformations, including additions to the double bond, rearrangements, and oxidation/reduction reactions.
Electrophilic and Nucleophilic Additions to the Double Bond
The double bond of the allyl group can undergo electrophilic addition reactions. msu.eduopenstax.org For example, the reaction with halogens (e.g., Br₂) would lead to the formation of a dihalo-propane derivative. The addition of hydrogen halides (H-X) is also possible and would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the double bond. chemguide.co.uk
Nucleophilic additions to the double bond are less common for simple alkenes but can be achieved under specific conditions, particularly if the double bond is activated by adjacent electron-withdrawing groups. libretexts.org In the context of this compound, such reactions are not typical without prior functionalization.
| Reaction Type | Reagents | Expected Product |
| Halogenation | Br₂ | 3-(2,3-Dibromopropyl)-5-(benzyloxy)-1H-indole |
| Hydrohalogenation | HBr | 3-(2-Bromopropyl)-5-(benzyloxy)-1H-indole |
| Hydration (acid-catalyzed) | H₂O, H⁺ | 3-(2-Hydroxypropyl)-5-(benzyloxy)-1H-indole |
Isomerization and Rearrangement Reactions
The allyl group in 3-allyl indoles can undergo isomerization to the thermodynamically more stable internal alkene (propenyl) isomer under basic or transition-metal-catalyzed conditions.
A significant rearrangement reaction applicable to allyl-substituted indoles is the Claisen rearrangement. wikipedia.org While the classic Claisen rearrangement involves an allyl aryl ether, analogous wikipedia.orgwikipedia.org-sigmatropic rearrangements can occur in N-allyl and C-allyl indole systems. acs.orgrsc.orgacs.org For this compound, a thermal or Lewis acid-catalyzed rearrangement could potentially lead to the migration of the allyl group to the C-2 position of the indole ring. acs.org However, the specific conditions and regioselectivity would need to be determined experimentally. Research on related systems indicates that Claisen rearrangements in indoles can be highly regioselective. rsc.orgrsc.org
Oxidation and Reduction Chemistry of the Allyl Group
The allyl group is susceptible to a variety of oxidation and reduction reactions.
Oxidation:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com
Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions, yielding a diol.
Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) can cleave the double bond to furnish an aldehyde or a carboxylic acid, respectively.
Reduction:
Hydrogenation: The double bond of the allyl group can be selectively reduced to a propyl group via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). sigmaaldrich.com Care must be taken as this condition can also cleave the benzyl (B1604629) ether protecting group at the 5-position.
Hydride Reduction: While not a direct reduction of the double bond, if the allyl group were to be first converted to an α,β-unsaturated carbonyl, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used to reduce the carbonyl group. libretexts.org
| Reaction Type | Reagents | Product |
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-5-(benzyloxy)-1H-indole |
| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | 3-(2,3-Dihydroxypropyl)-5-(benzyloxy)-1H-indole |
| Ozonolysis (reductive workup) | 1. O₃ 2. (CH₃)₂S | (5-(Benzyloxy)-1H-indol-3-yl)acetaldehyde |
| Hydrogenation | H₂, Pd/C | 3-Propyl-5-hydroxy-1H-indole |
Palladium-Catalyzed Transformations Involving the Allyl Group
The allyl group at the C-3 position of the indole ring is amenable to a variety of palladium-catalyzed transformations. These reactions leverage the ability of palladium to coordinate with the double bond of the allyl group, forming a π-allylpalladium intermediate. This intermediate can then react with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
One notable transformation is the palladium-catalyzed allylation of indoles. For instance, the reaction of 3-substituted indoles with allyl alcohols in the presence of a palladium catalyst and a trialkylborane promoter can lead to C-3 allylation, yielding 3,3-disubstituted indolenines. nih.gov The choice of solvent and the nature of the borane (B79455) can significantly influence the enantioselectivity of this reaction. nih.gov Non-coordinating solvents like dichloromethane (B109758) have been found to provide higher selectivities. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to functionalize the allyl group. For example, in situ generated allylindium reagents, formed from allyl halides and indium, can effectively couple with aryl halides in the presence of a palladium catalyst, such as Pd₂(dba)₃CHCl₃. nih.gov This provides a method for introducing aryl substituents to the allyl moiety.
The reactivity of the allyl group can also be harnessed in more complex, one-pot reactions. For example, the palladium-catalyzed carbonylative cross-coupling of indolylborates with prop-2-ynyl carbonates can lead to the formation of cyclopenta[b]indole (B15071945) derivatives. clockss.org
Reactivity of the Benzyloxy Moiety at C-5
The benzyloxy group at the C-5 position serves as a protecting group for the hydroxyl functionality and also influences the electronic properties of the indole ring. Its reactivity is primarily centered around deprotection, functional group interconversion, and reactions on the benzyl ring itself.
Deprotection and Functional Group Interconversion Strategies
The removal of the benzyl protecting group is a common and crucial step in the synthesis of molecules containing a 5-hydroxyindole (B134679) scaffold. This deprotection can be achieved through several methods.
Catalytic hydrogenolysis is a widely used technique, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. organic-chemistry.org This method is efficient but can be limited by its incompatibility with other reducible functional groups within the molecule. acs.org To address this, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be utilized to control the availability of hydrogen. organic-chemistry.org
Alternative deprotection methods that avoid the use of hydrogen have also been developed. For instance, SiliaCat-palladium has been used for the selective debenzylation of 5-(benzyloxy)indole under mild conditions. sigmaaldrich.com Strong acids can also cleave benzyl ethers, although this approach is only suitable for substrates that are not sensitive to acidic conditions. organic-chemistry.org
Functional group interconversions of the resulting 5-hydroxyindole can then be performed to introduce a variety of substituents at this position. These transformations are fundamental in organic synthesis for the construction of complex molecules. organic-chemistry.orgfiveable.mevanderbilt.edu
Aromatic Substitution Reactions on the Benzyl Ring
While the primary role of the benzyloxy group is often as a protecting group, the aromatic benzyl ring can itself undergo electrophilic aromatic substitution reactions. nih.gov The specific conditions and reagents will determine the position of substitution on the benzyl ring. However, these reactions are less common in the context of this compound chemistry, where the focus is often on transformations of the indole core or the allyl group.
It is important to note that the indole ring is highly susceptible to electrophilic attack, typically at the C-3 position. Therefore, any electrophilic substitution reaction targeting the benzyl ring would need to be carefully controlled to avoid competing reactions on the indole nucleus.
Oxidative Cleavage of the Benzyloxy Group
Oxidative cleavage provides another route to deprotect the 5-hydroxyindole. This can be achieved using various oxidizing agents. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. organic-chemistry.org Visible-light-mediated oxidative debenzylation using catalytic or stoichiometric amounts of DDQ has emerged as a valuable method that avoids the use of harsh reducing agents. acs.org
In some cases, oxidation can occur at the benzylic position. For instance, the treatment of certain nitrobenzyl ethers with aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures can lead to cleavage, presumably through oxidation at the benzylic carbon by dissolved oxygen. nih.gov This reaction has been observed to yield the corresponding aldehyde as a byproduct. nih.gov
Reactivity at Unsubstituted Positions of the Indole Ring System
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. While the C-3 position is the most nucleophilic and is already substituted in the title compound, other positions on the ring can also undergo functionalization.
C-2 Functionalization
With the C-3 position blocked by the allyl group, the C-2 position becomes a primary site for further functionalization. Direct C-H functionalization at the C-2 position of 3-substituted indoles is a significant area of research.
Palladium-catalyzed C-2 arylation has been reported for 3-substituted indoles using aryl halides or boronic acids as the aryl source. nih.gov These methods often require specific ligands and reaction conditions to achieve good yields, especially with sterically demanding substituents at C-3. nih.gov For example, a mild palladium-catalyzed C-2 arylation at room temperature under acidic conditions using boronic acids has been developed. nih.gov
Side reactions involving the functionalization of the indole C-2 position have also been observed under certain conditions. For example, during the cleavage of indole derivatives from a Wang polymer using trifluoroacetic acid, p-hydroxybenzylation at the C-2 position of the indole ring has been reported as a side reaction. nih.gov This highlights the reactivity of the C-2 position towards electrophilic attack.
Iodine-catalyzed reactions can also lead to functionalization at the C-2 position if the C-3 position is already occupied. acs.org
C-4, C-6, and C-7 Functionalization
The introduction of new functional groups at the C-4, C-6, and C-7 positions of this compound is crucial for the synthesis of a diverse range of complex heterocyclic structures. Methodologies to achieve such transformations often rely on leveraging the directing effects of the existing substituents or employing modern transition-metal-catalyzed C-H activation strategies.
C-4 and C-6 Functionalization via Electrophilic Substitution
The electron-donating nature of the 5-benzyloxy group makes the C-4 and C-6 positions particularly susceptible to electrophilic attack. Classical electrophilic aromatic substitution reactions are therefore a viable approach for the functionalization of these sites.
One of the most common electrophilic substitution reactions is halogenation. The introduction of a halogen atom at the C-4 or C-6 position can serve as a handle for further synthetic manipulations, such as cross-coupling reactions. For instance, bromination of 5-hydroxyindoles has been shown to selectively occur at the C-6 position. niscpr.res.in Given the electronic similarities, a similar outcome could be anticipated for this compound.
Another important electrophilic substitution is the Friedel-Crafts acylation, which introduces a keto functionality. While Friedel-Crafts reactions on indoles can sometimes lead to complex mixtures, the presence of an activating group at C-5 can enhance the selectivity. niscpr.res.in It is plausible that under carefully controlled conditions, acylation of this compound would yield C-4 and/or C-6 acylated products.
A hypothetical reaction scheme for the electrophilic substitution of this compound is presented below, based on known reactivity patterns of substituted indoles.
| Reagent/Conditions | Expected Major Product(s) | Reaction Type |
| N-Bromosuccinimide (NBS), CCl4 | 4-Bromo-3-allyl-5-(benzyloxy)-1H-indole and/or 6-Bromo-3-allyl-5-(benzyloxy)-1H-indole | Halogenation |
| Acyl chloride, Lewis acid (e.g., AlCl3) | 4-Acyl-3-allyl-5-(benzyloxy)-1H-indole and/or 6-Acyl-3-allyl-5-(benzyloxy)-1H-indole | Friedel-Crafts Acylation |
| Nitrating mixture (HNO3/H2SO4) | 4-Nitro-3-allyl-5-(benzyloxy)-1H-indole and/or 6-Nitro-3-allyl-5-(benzyloxy)-1H-indole | Nitration |
C-7 Functionalization
The C-7 position is generally the least accessible position on the indole ring for electrophilic attack due to steric hindrance from the pyrrole (B145914) ring. Therefore, direct functionalization of C-7 often requires more advanced synthetic strategies, such as directed metalation or transition-metal-catalyzed C-H activation. rsc.org
Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. nih.gov For this compound, the N-H proton could potentially be used as a directing group after deprotonation. However, the regioselectivity of a second deprotonation at C-7 versus C-2 would need to be carefully controlled.
More recently, transition-metal-catalyzed C-H functionalization has emerged as a premier tool for the site-selective modification of indoles. rsc.orgnih.govrsc.org These methods often employ a directing group attached to the indole nitrogen to achieve high regioselectivity for the C-7 position. While the parent this compound lacks a traditional directing group, the development of transient or removable directing group strategies could enable C-7 functionalization. A versatile strategy for the C7-selective boronation of 3-alkylindoles has been developed, which proceeds through a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation. acs.org This approach could potentially be adapted for this compound, providing a C-7 borylated intermediate that can be further elaborated. acs.org
A speculative reaction table for the C-7 functionalization of a protected derivative of this compound is shown below, based on established methodologies for C-7 functionalization of indoles.
| Reaction Strategy | Protecting/Directing Group (PG) | Reagents | Potential Product |
| Directed ortho-Metalation | N-PG (e.g., Boc, Piv) | 1. n-BuLi, TMEDA; 2. Electrophile (E+) | 7-E-3-Allyl-5-(benzyloxy)-1-(PG)-1H-indole |
| C-H Borylation | N-PG | Ir-catalyst, B2pin2; then acid | 7-B(pin)-3-Allyl-5-(benzyloxy)-1-(PG)-1H-indole |
| C-H Arylation | N-PG (e.g., Pyridyl) | Pd-catalyst, Aryl-X | 7-Aryl-3-Allyl-5-(benzyloxy)-1-(PG)-1H-indole |
It is important to note that the successful application of these methods to this compound would require experimental optimization to address the specific electronic and steric influences of the C-3 allyl and C-5 benzyloxy substituents.
Derivatization Strategies and Analogue Synthesis Based on 3 Allyl 5 Benzyloxy 1h Indole
Synthesis of Indole (B1671886) Derivatives with Modified Allyl Chains
The allyl group at the C-3 position of 3-allyl-5-(benzyloxy)-1H-indole is a key site for a range of chemical transformations, allowing for the synthesis of a wide array of derivatives with modified side chains. These modifications can significantly alter the steric and electronic properties of the molecule.
One of the most common transformations of an allyl group is its isomerization to the more thermodynamically stable propenyl group. This can be achieved using various catalysts, such as transition metal complexes or strong bases. The resulting 3-(prop-1-en-1-yl)-5-(benzyloxy)-1H-indole can exist as either the (E) or (Z) isomer, providing further opportunities for diversification.
The double bond of the allyl group is also susceptible to oxidation . Treatment with oxidizing agents can lead to the formation of a diol, an epoxide, or, under more vigorous conditions, cleavage of the double bond to yield an aldehyde. For instance, oxidation of 3-allyl-indoles can lead to the formation of 3-(2,3-dihydroxypropyl)-1H-indoles or 3-(2-oxopropyl)-1H-indoles, depending on the reagents and conditions employed.
Furthermore, the allyl group can participate in addition reactions . For example, hydroboration-oxidation can convert the terminal alkene into a primary alcohol, yielding 3-(3-hydroxypropyl)-5-(benzyloxy)-1H-indole. Halogenation of the double bond can introduce dihalides, which can then be subjected to further transformations.
The Claisen rearrangement represents a powerful tool for modifying the indole scaffold by utilizing the allyl group. While a true Claisen rearrangement involves an allyl vinyl ether, a related thermal rearrangement can occur with allyl aryl ethers. In the context of this compound, a thermal or Lewis acid-catalyzed rearrangement could potentially lead to the migration of the allyl group from the C-3 position to the C-2 or C-4 positions of the indole ring, forming new carbon-carbon bonds and leading to novel isomers. Studies on related benzyloxy indoles have shown that such rearrangements can be induced under specific conditions, including low-energy collision in mass spectrometry experiments, suggesting the feasibility of this transformation in synthetic preparations researchgate.net.
Metathesis reactions , particularly cross-metathesis with other olefins, offer a modern and efficient method for elongating or modifying the allyl chain. Using a Grubbs or other suitable ruthenium catalyst, the allyl group can be coupled with a variety of functionalized alkenes, leading to the introduction of new functional groups at the terminus of the side chain.
Finally, palladium-catalyzed reactions, such as the Wacker oxidation , can convert the terminal alkene of the allyl group into a methyl ketone, yielding 3-(2-oxopropyl)-5-(benzyloxy)-1H-indole. This ketone can then serve as a handle for further functionalization, such as aldol (B89426) condensations or reductive aminations.
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| Isomerization | Transition metal catalyst (e.g., RhCl(PPh₃)₃) or strong base | 3-(Prop-1-en-1-yl)-5-(benzyloxy)-1H-indole | General knowledge of allyl group isomerization |
| Oxidation (Diol) | OsO₄, NMO | 3-(2,3-Dihydroxypropyl)-5-(benzyloxy)-1H-indole | General alkene oxidation chemistry |
| Oxidation (Ketone) | PdCl₂, CuCl₂, O₂ (Wacker oxidation) | 3-(2-Oxopropyl)-5-(benzyloxy)-1H-indole | rsc.orgnih.gov |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(3-Hydroxypropyl)-5-(benzyloxy)-1H-indole | General alkene functionalization |
| Claisen Rearrangement | Heat or Lewis Acid | 2-Allyl-5-(benzyloxy)-1H-indol-3-ol | researchgate.netresearchgate.netyoutube.comorganic-chemistry.orgresearchgate.net |
| Cross-Metathesis | Grubbs catalyst, partner alkene | Variously substituted 3-propenyl-5-(benzyloxy)-1H-indoles | rsc.org |
Exploration of Analogues with Varied Protecting Groups or Ethers at C-5
The benzyloxy group at the C-5 position serves as a protecting group for the hydroxyl functionality and its ether linkage can be readily manipulated to generate a series of analogues with different substituents at this position.
The primary and most crucial step in this exploration is the debenzylation to unveil the free hydroxyl group, yielding 3-allyl-1H-indol-5-ol. This transformation is most commonly achieved through catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a highly efficient and clean method for cleaving the benzyl (B1604629) ether without affecting the allyl group or the indole core. youtube.comyoutube.com Alternative methods for benzyl ether cleavage include the use of strong acids, although this may not be suitable if other acid-sensitive functional groups are present. organic-chemistry.orgorganic-chemistry.org Milder, more selective reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can also be employed, offering good functional group tolerance. organic-chemistry.org
Once the 5-hydroxy-3-allyl-1H-indole is obtained, it can be re-etherified with a variety of alkyl or aryl halides to introduce different ether linkages. This Williamson ether synthesis is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile. This strategy allows for the synthesis of a wide range of C-5-alkoxy or C-5-aryloxy analogues. For example, reaction with methyl iodide would yield 3-allyl-5-methoxy-1H-indole, while reaction with other alkyl halides can introduce longer chains, branched alkyl groups, or functionalized ether side chains.
| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |
| Debenzylation | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | 3-Allyl-1H-indol-5-ol | youtube.comyoutube.com |
| Debenzylation | BCl₃·SMe₂, CH₂Cl₂ | 3-Allyl-1H-indol-5-ol | organic-chemistry.org |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, Acetone) | 3-Allyl-5-alkoxy-1H-indole | General Williamson ether synthesis |
Incorporation of this compound into Polycyclic Systems
The structure of this compound is a valuable starting point for the synthesis of more complex, polycyclic indole derivatives. Both the allyl group and the indole nucleus can participate in cyclization reactions to form new rings.
One common strategy involves an intramolecular cyclization reaction. For instance, after modification of the allyl group to introduce a suitable functional group, it can react with a position on the indole ring to form a new fused ring. An example of a related transformation is the intramolecular Heck reaction, where a tethered halide can couple with the indole ring.
The allyl group itself can participate in cycloaddition reactions . For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused to the indole core, although the reactivity of the allyl group as a dienophile in this context would need to be considered. libretexts.org More common are [3+2] cycloadditions, where the allyl group reacts with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered heterocyclic ring. wikipedia.orgnih.gov
The indole ring itself can also be a partner in cycloaddition reactions. For example, dearomative (3+2) cycloaddition reactions of 3-substituted indoles with α-haloketones have been developed to construct highly functionalized cyclopenta-fused indoline (B122111) compounds. acs.org Such a strategy, applied to this compound, would lead to complex polycyclic systems with the allyl group as a substituent on the newly formed ring.
Furthermore, multi-step sequences can be envisioned where both the allyl group and the indole N-H are functionalized to facilitate a ring-closing metathesis or other intramolecular cyclization to construct, for instance, a pyrrolo[1,2-a]indole skeleton. Intramolecular radical cyclization approaches have also been shown to be effective for the synthesis of functionalized indolines from N-allyl-2-haloanilides, a strategy that could be adapted to derivatives of our title compound. rsc.org
| Cyclization Strategy | Key Reaction Type | Potential Polycyclic System | Reference Concept |
| Intramolecular Cyclization | Heck Reaction, Radical Cyclization | Fused-ring indolines | rsc.org |
| Intermolecular Cycloaddition | [4+2] Diels-Alder, [3+2] Dipolar Cycloaddition | Indole with fused carbocyclic or heterocyclic rings | libretexts.orgwikipedia.orgnih.gov |
| Dearomative Annulation | (3+2) Cycloaddition | Cyclopenta[b]indolines | acs.org |
| Ring-Closing Metathesis | Olefin Metathesis | Pyrrolo[1,2-a]indoles | General RCM principles |
Regioselective Introduction of Additional Functionalities onto the Indole Core
The indole nucleus of this compound is susceptible to electrophilic substitution, allowing for the regioselective introduction of a variety of functional groups. The inherent reactivity of the indole ring dictates that electrophilic attack occurs preferentially at the C-3 position. However, since this position is already substituted with an allyl group, subsequent electrophilic substitutions will be directed to other positions on the ring.
The next most nucleophilic position on the indole ring is typically the C-2 position . Therefore, under carefully controlled conditions, it is possible to introduce an electrophile at C-2. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) of 3-substituted indoles can lead to the formation of 2-formyl derivatives. This aldehyde can then be a versatile handle for further modifications.
Electrophilic substitution can also occur on the benzene (B151609) portion of the indole ring. The directing effects of the existing substituents (the pyrrole (B145914) ring fusion and the C-5 benzyloxy group) will influence the position of the incoming electrophile. The benzyloxy group is an ortho-, para-directing group, which would activate the C-4 and C-6 positions towards electrophilic attack. The indole nitrogen also directs to these positions. Therefore, reactions such as halogenation (e.g., with NBS or NCS), nitration (e.g., with HNO₃/H₂SO₄), or Friedel-Crafts acylation/alkylation are expected to occur primarily at the C-4 or C-6 positions. The precise regioselectivity will depend on the specific electrophile and the reaction conditions.
It is also possible to achieve functionalization at the N-1 position . The indole N-H is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolide anion. This anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents on the nitrogen atom. rsc.org
| Position of Functionalization | Reaction Type | Typical Reagents | Product | Reference Principle |
| C-2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl-3-allyl-5-(benzyloxy)-1H-indole | General indole chemistry |
| C-4 / C-6 | Halogenation | NBS, NCS | 4- or 6-Halo-3-allyl-5-(benzyloxy)-1H-indole | Electrophilic aromatic substitution |
| C-4 / C-6 | Nitration | HNO₃, H₂SO₄ | 4- or 6-Nitro-3-allyl-5-(benzyloxy)-1H-indole | Electrophilic aromatic substitution |
| N-1 | Alkylation / Acylation | NaH, Alkyl/Acyl Halide | 1-Substituted-3-allyl-5-(benzyloxy)-1H-indole | rsc.org |
Advanced Spectroscopic and Analytical Investigations in the Context of 3 Allyl 5 Benzyloxy 1h Indole Research
Elucidation of Reaction Mechanisms via In Situ Spectroscopic Techniques
In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights without the need for isolating transient intermediates. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be invaluable in studying the synthesis and subsequent reactions of 3-Allyl-5-(benzyloxy)-1H-indole. For instance, in a Claisen rearrangement of a related allyl ether precursor to form the 3-allyl indole (B1671886), in situ NMR could track the disappearance of starting material signals and the concurrent appearance of product signals, allowing for the determination of reaction rates and the detection of any short-lived intermediates.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Derivatives
Many bioactive molecules are chiral, and their biological activity is often enantiomer-dependent. Should this compound be functionalized to create a stereocenter, for example, through asymmetric dihydroxylation of the allyl group, the assessment of enantiomeric purity would be critical. Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is ideally suited for this purpose. These methods measure the differential absorption or rotation of circularly polarized light by chiral molecules. The resulting spectra are highly sensitive to the stereochemistry of the molecule, providing a means to determine the enantiomeric excess (ee) of a sample. While specific data for derivatives of this compound is not available, the principle has been demonstrated for other chiral indole derivatives. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined, yielding bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, data from the closely related compound, 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, offers valuable insights into the expected solid-state conformation. nih.govresearchgate.net The benzyl (B1604629) group, for instance, is observed to adopt a specific orientation relative to the indole ring system. nih.govresearchgate.net
Table 1: Selected Crystallographic Data for the Analogous Compound 5-Benzyloxy-3-methyl-1-tosyl-1H-indole nih.gov
| Parameter | Value |
| Chemical Formula | C₂₃H₂₁NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.317(3) |
| b (Å) | 15.601(6) |
| c (Å) | 14.752(5) |
| β (°) | 90.884(11) |
| Volume (ų) | 1914.1(12) |
This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.
High-Resolution Mass Spectrometry for Reaction Pathway Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. In the context of studying reaction pathways involving this compound, HRMS can be used to identify and confirm the structures of starting materials, products, and any stable intermediates. For example, in a multi-step synthesis, HRMS would be used to verify the mass of each intermediate, ensuring the desired transformations have occurred. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for the detailed structural and stereochemical analysis of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, two-dimensional (2D) NMR experiments are necessary for unambiguous assignments and conformational insights.
Table 2: Key 2D NMR Techniques and Their Application to this compound
| NMR Experiment | Information Provided | Potential Application for this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically through 2-3 bonds). | Would confirm the connectivity within the allyl group and the protons on the indole and benzyl rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded carbon and proton atoms. | Would definitively assign the proton signals to their corresponding carbon atoms in the indole, allyl, and benzyl moieties. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between carbons and protons over multiple bonds (typically 2-4 bonds). | Crucial for establishing the connectivity between the allyl group and the C3 position of the indole, and the benzyloxy group to the C5 position. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons, providing information on stereochemistry and conformation. | Would be used to determine the preferred conformation of the benzyl group relative to the indole ring and the spatial orientation of the allyl group. |
The chemical shifts in the ¹H NMR spectrum of an indole ring are influenced by the solvent and substituents. ipb.pt For this compound, the protons on the benzene (B151609) ring of the indole moiety (H-4, H-6, and H-7) and the benzyloxy group would appear in the aromatic region, while the allyl and pyrrolic protons would have distinct chemical shifts. The coupling patterns would further aid in their assignment. Advanced techniques like HMBC would be instrumental in confirming the precise location of the allyl and benzyloxy substituents on the indole core. ipb.pt
Computational and Theoretical Studies of 3 Allyl 5 Benzyloxy 1h Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Allyl-5-(benzyloxy)-1H-indole, these calculations would provide insights into its electronic behavior and reactivity.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. An ESP map of this compound would visually guide the prediction of its reactive sites and intermolecular interactions.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Theoretical modeling can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates between reactants and products. The activation energy, determined from the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. The allyl and benzyloxy groups can rotate, leading to various conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and to map the energy landscape associated with these rotations. This information is vital as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound would interact with other molecules, such as catalysts, reagents, or biological macromolecules. By simulating the movements of atoms over time, MD can reveal the nature of non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. These simulations are instrumental in understanding reaction mechanisms in solution and the binding of a molecule to a receptor site.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could provide predicted values for:
Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.
Infrared (IR): Vibrational frequencies can be computed to predict the positions of absorption bands in the IR spectrum, corresponding to specific functional groups.
Ultraviolet-Visible (UV-Vis): Electronic transitions can be calculated to predict the absorption maxima in the UV-Vis spectrum.
Synthetic Utility and Applications of 3 Allyl 5 Benzyloxy 1h Indole As a Building Block
Intermediate in the Synthesis of Complex Natural Products
The indole (B1671886) nucleus is a common motif in a vast array of natural products, many of which exhibit significant biological activity. The presence of an allyl group at the C3 position of the indole ring, as seen in 3-allyl-5-(benzyloxy)-1H-indole, provides a valuable handle for further molecular elaboration in the total synthesis of such complex molecules. While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented in publicly available literature, the reactivity of the closely related 3-allyl-1H-indole serves as an excellent proxy to illustrate its potential.
For instance, 3-allyl-1H-indole is a crucial intermediate in the synthesis of (±)-ajmaline, a complex indole alkaloid. The allyl group in this precursor facilitates key chemical transformations, such as phosphine-catalyzed [4+2] annulation reactions, which are instrumental in constructing the intricate polycyclic core of the natural product. princeton.edu
Furthermore, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the allyl group of 3-allyl-indole derivatives is particularly amenable to such transformations. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of 3-substituted indoles has been demonstrated as a powerful method for the enantioselective construction of C-C bonds. In a study by Trost and co-workers, various 5-substituted 3-methylindoles, including 5-benzyloxy-3-methyl-1H-indole, were subjected to a palladium-catalyzed C-3 allylation. This reaction proceeds with high yields and enantioselectivities, demonstrating the feasibility of introducing an allyl group at the C3 position in a stereocontrolled manner. The resulting 3-allyl-3-methyl-5-(benzyloxy)indolenine can be considered a synthetic equivalent of this compound and a key intermediate for the synthesis of more complex chiral molecules.
Table 1: Palladium-Catalyzed Asymmetric Allylation of 5-Substituted 3-Methylindoles
| Entry | 5-Substituent | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | H | 92 | 74 |
| 2 | 5-MeO | 95 | 84 |
| 3 | 5-BnO | 87 | 83 |
| 4 | 5-Br | 89 | 60 |
| 5 | 5-NO₂ | - | - |
Data sourced from a study on the enantioselective C-3 allylation of 3-substituted indoles.
The benzyloxy group at the C5 position serves as a protecting group for the phenol (B47542) functionality, which is a common feature in many biologically active indole alkaloids. This protecting group is stable under a variety of reaction conditions but can be readily removed at a later stage of the synthesis to reveal the free hydroxyl group, which can be crucial for the biological activity of the final natural product.
Precursor for the Development of Novel Organic Reagents
The unique structural features of this compound also make it an attractive starting material for the development of novel organic reagents, particularly chiral ligands for asymmetric catalysis. The indole scaffold can serve as a rigid backbone for the attachment of coordinating groups, and the allyl moiety offers a site for further functionalization.
While the direct conversion of this compound into a specific, named organic reagent is not prominently reported, the principles of ligand design suggest several possibilities. Chiral phosphine (B1218219) ligands are a critical class of ligands in transition-metal-catalyzed asymmetric reactions. nih.govtcichemicals.comnih.gov The synthesis of such ligands often involves the functionalization of a chiral scaffold.
One potential synthetic route could involve the stereoselective functionalization of the allyl group of this compound, for example, through asymmetric dihydroxylation or aminohydroxylation, to introduce chiral centers. The resulting diol or amino alcohol could then be used to append phosphine groups, leading to the formation of a chiral phosphine ligand. The benzyloxy group at the C5 position could modulate the electronic properties of the indole ring, which in turn could influence the catalytic activity and selectivity of the resulting metal-ligand complex.
The development of novel chiral phosphines is an active area of research, with a continuous demand for new ligands that can provide high enantioselectivity in a wide range of chemical transformations. nih.govscholaris.ca The structural diversity that can be generated from a starting material like this compound makes it a promising candidate for the synthesis of new and effective chiral ligands.
Scaffold for Combinatorial Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules. The rigid indole core of this compound, coupled with its reactive allyl and protected hydroxyl functionalities, makes it an excellent scaffold for the generation of such libraries.
The allyl group can be derivatized through a variety of reactions, including but not limited to:
Heck Reaction: Coupling with aryl or vinyl halides to introduce new carbon-carbon bonds. researchgate.netlibretexts.org
Metathesis: Cross-metathesis with other olefins to introduce a wide range of substituents.
Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids, which can be further functionalized.
Addition Reactions: Halogenation, dihydroxylation, and epoxidation to introduce new functional groups and stereocenters.
Simultaneously, the benzyloxy group at the C5 position can be deprotected to reveal a phenolic hydroxyl group. This hydroxyl group can then be alkylated, acylated, or used in other coupling reactions to introduce another point of diversity. The indole nitrogen can also be functionalized with various substituents.
This multi-faceted reactivity allows for the creation of a three-dimensional grid of compounds from a single starting scaffold, leading to a library with significant chemical diversity. While specific combinatorial libraries based solely on this compound are not explicitly detailed in the literature, the principles of scaffold-based library design strongly support its suitability for such applications.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. The indole nucleus is a frequent participant in such reactions.
The allyl group of this compound is a key player in potential cascade reactions. For example, an intramolecular Heck reaction is a powerful tool for the construction of polycyclic systems. princeton.edulibretexts.orgnih.gov By attaching a suitable aryl or vinyl halide to the indole nitrogen, a cascade reaction can be initiated where the palladium catalyst first activates the halide and then facilitates the cyclization onto the allyl group, leading to the formation of a new ring fused to the indole core.
Although no specific examples of MCRs or cascade reactions starting directly from this compound are readily available, the reactivity of the indole ring system in general suggests its potential. Indoles are known to participate as nucleophiles in various MCRs. The electron-rich nature of the indole ring, particularly at the C3 position (if unsubstituted) or the N1 position, allows it to react with a variety of electrophiles generated in situ during a multi-component process.
In a hypothetical scenario, the indole nitrogen of 5-benzyloxy-1H-indole could participate in a multi-component reaction, with a subsequent functionalization step introducing the allyl group at the C3 position, or the pre-formed this compound could be a substrate in a subsequent cascade transformation. The development of such reactions would provide rapid access to complex, polycyclic indole derivatives with a high degree of molecular diversity.
Future Research Trajectories for 3 Allyl 5 Benzyloxy 1h Indole in Chemical Science
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. Future research on the synthesis of 3-Allyl-5-(benzyloxy)-1H-indole and its derivatives should prioritize the principles of green chemistry.
Current synthetic approaches to substituted indoles often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. rug.nl Future efforts could be directed towards the development of more sustainable alternatives. One promising avenue is the application of multicomponent reactions (MCRs), which can construct complex molecules like indole (B1671886) derivatives in a single step from simple precursors, thereby increasing atom economy and reducing waste. rug.nlrsc.org For instance, a hypothetical MCR approach for this compound could involve the one-pot reaction of a suitably substituted aniline (B41778), an allyl-containing carbonyl compound, and an isocyanide.
Furthermore, the use of greener solvents, such as water, ethanol, or supercritical fluids, and the replacement of stoichiometric reagents with catalytic systems are crucial for minimizing the environmental impact. rsc.orgnih.gov Research into solid-phase synthesis or the use of recyclable catalysts could also contribute to more sustainable production methods for this valuable indole derivative. acs.org
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Design of synthetic routes with fewer steps and reduced byproducts. |
| Atom Economy | Utilization of multicomponent reactions to incorporate a majority of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Replacement of toxic reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | Exploration of derivatives with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Use of water, bio-based solvents, or solvent-free conditions. |
| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigation of starting materials derived from biomass. |
| Reduce Derivatives | Minimizing the use of protecting groups through selective synthesis. |
| Catalysis | Employment of highly efficient and recyclable catalysts (e.g., biocatalysts, nanocatalysts). |
| Design for Degradation | Incorporation of features into the molecular structure that allow for environmental degradation after use. |
| Real-time analysis for Pollution Prevention | Implementation of in-process monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choice of reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the indole core is a cornerstone of synthetic organic chemistry. While classical electrophilic substitution reactions at the C3 position are well-established, the development of novel catalytic systems can unlock new avenues for the selective modification of this compound at other positions.
A significant area of future research lies in the catalytic C-H functionalization of the indole ring. nih.govacs.orgmdpi.comrsc.orgrsc.org This strategy avoids the need for pre-functionalized starting materials and offers a more direct and atom-economical approach to new derivatives. The exploration of various transition metal catalysts, including but not limited to palladium, rhodium, iridium, cobalt, and ruthenium, could lead to the selective introduction of a wide range of functional groups at the C2, C4, C6, and C7 positions of the this compound nucleus. acs.orgmdpi.comrsc.orgnih.govnih.govbeilstein-journals.org
The allyl group itself is amenable to a plethora of catalytic transformations. For instance, palladium-catalyzed reactions could be employed for cross-coupling, allylic alkylation, or amination, providing a versatile handle for further molecular elaboration. nih.gov The benzyloxy group, while primarily a protecting group, could also be a target for catalytic hydrogenolysis to unveil the corresponding phenol (B47542), which can then be subjected to further functionalization.
| Catalyst System | Potential Functionalization of this compound | Target Position(s) |
| Palladium(II) Acetate/Ligand | C-H Arylation, Alkenylation, or Alkylation | C2, C4, C7 |
| Rhodium(III) Complexes | C-H Alkylation or Annulation | C2, C4 |
| Iridium(III) Complexes | C-H Borylation or Silylation | C2, C7 |
| Cobalt-Nanoparticles | C-H Alkylation with alcohols | C2 |
| Ruthenium(IV) Complexes | Regioselective Allylation | N1 |
| Manganese(I) Complexes | C-H Alkenylation with alkynes | C2 |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transformative technologies in modern chemical research and development. The integration of the synthesis and derivatization of this compound into these platforms offers significant advantages in terms of reaction control, scalability, safety, and the rapid generation of compound libraries. rug.nlnih.gov
Future research could focus on developing robust and reliable flow protocols for the key synthetic steps involved in the preparation of the target molecule and its subsequent functionalization. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivities, particularly for highly reactive intermediates. nih.gov
Furthermore, the coupling of flow reactors with automated purification and analysis systems would enable the high-throughput synthesis and screening of a diverse range of derivatives of this compound. This approach would be particularly valuable for medicinal chemistry programs aimed at exploring the structure-activity relationships of this compound class.
Discovery of Unprecedented Reactivity Patterns
The unique combination of functional groups in this compound opens the door to the discovery of novel and unprecedented reactivity patterns. Future investigations could explore reactions that exploit the interplay between the indole nucleus and the allyl substituent.
For example, intramolecular reactions, such as transition metal-catalyzed cyclizations involving the allyl group and a C-H bond of the indole ring (e.g., at C2 or C4), could lead to the formation of novel polycyclic indole derivatives. The reactivity of the indole C2-C3 double bond towards cycloaddition reactions could also be explored in the context of the 3-allyl substituent, potentially leading to complex molecular architectures.
The reaction of this compound with highly reactive intermediates such as arynes or carbenes could also unveil new synthetic pathways. beilstein-journals.orgnih.gov For instance, the reaction with arynes could potentially lead to [2+2] or [4+2] cycloaddition products or C-H insertion products, depending on the reaction conditions.
Design and Synthesis of Advanced Materials Precursors
The indole moiety is not only a key component of biologically active molecules but has also found applications in materials science, for example, in the development of organic semiconductors and fluorescent materials. The specific structure of this compound makes it an interesting candidate as a precursor for the synthesis of advanced materials.
The presence of the polymerizable allyl group suggests that this compound could serve as a monomer for the synthesis of novel indole-containing polymers. tandfonline.comrsc.org The resulting polymers could exhibit interesting optical, electronic, or thermal properties, depending on the polymer architecture and the nature of any co-monomers.
Furthermore, the indole nucleus can be incorporated into larger, well-defined macromolecular structures such as dendrimers or covalent organic frameworks (COFs). The functional handles on this compound provide the necessary points of attachment for the construction of these complex materials. Future research in this area could focus on the design and synthesis of such materials and the investigation of their potential applications in areas such as sensing, catalysis, and gas storage.
Q & A
Q. What are the standard synthetic routes for 3-Allyl-5-(benzyloxy)-1H-indole?
The synthesis typically involves functionalization of the indole core. A common approach is the alkylation of 5-(benzyloxy)-1H-indole with allyl bromide under basic conditions. For example, a modified procedure from analogous indole derivatives uses PEG-400/DMF as a solvent system with CuI catalysis for regioselective allylation, achieving moderate yields (42%) after purification via flash chromatography (70:30 ethyl acetate/hexane) . Alternative routes may involve protecting group strategies, such as benzyloxy introduction via nucleophilic substitution on pre-functionalized indoles .
Q. How is the compound purified post-synthesis?
Purification often employs flash column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate mixtures) to isolate the target compound from byproducts . For crystalline derivatives, recrystallization in solvents like ethanol or dichloromethane/hexane may improve purity. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures homogeneity .
Q. What spectroscopic methods confirm its structure?
- 1H/13C NMR : Key signals include the benzyloxy group (δ ~4.9–5.1 ppm for OCH2Ph, δ ~127–137 ppm for aromatic carbons) and allyl protons (δ ~5.1–5.9 ppm for CH2=CH-CH2) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 278.1412 for C18H16NO) .
- IR : Stretching frequencies for N-H (~3400 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for derivatives?
Discrepancies may arise from dynamic effects (e.g., rotamerism of the allyl group) or impurities. Strategies include:
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the allyl and benzyloxy groups on reaction sites. For example, the allyl group may direct electrophilic substitution to the indole C-2/C-4 positions, while the benzyloxy group deactivates the C-6 position . Molecular docking studies (e.g., AutoDock Vina) may also predict binding interactions with biological targets like serotonin receptors .
Q. What are the compound’s potential biological targets based on structural analogs?
Structural analogs of this compound exhibit activity at 5-HT1A serotonin receptors and antioxidant properties relevant to ischemia . Target validation could involve:
- Radioligand binding assays using [³H]-8-OH-DPAT for 5-HT1A affinity.
- In vitro antioxidant assays (e.g., DPPH radical scavenging) to assess reactive oxygen species (ROS) inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
